Etodolac Ethyl Ester

Overview

Description

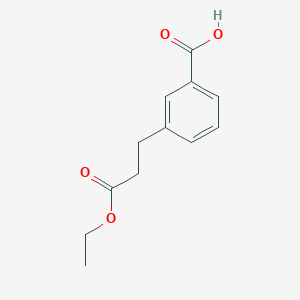

Etodolac Ethyl Ester is a derivative of Etodolac . Etodolac is a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic properties .

Synthesis Analysis

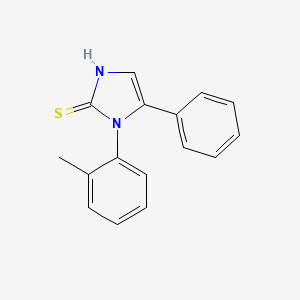

Etodolac can be synthesized from 7-ethyl-tryptophol and ethyl 3-oxo-pentanoate by cyclocondensation to give this compound . The synthesis of the target compounds was accomplished following multistep reaction procedures .Molecular Structure Analysis

The active (+) enantiomer of the anti-inflammatory agent etodolac has been assigned an S absolute configuration on the basis of a crystallographic analysis . The molecular formula of Etodolac methyl ester is C18H23NO3 .Chemical Reactions Analysis

Three new hydrazone derivatives of Etodolac were synthesized and evaluated for their anti-inflammatory activity . The dissolution mechanism of etodolac is affected by the temperature, stirring speed, type of polymer, and mass fraction of polymer in medium so as to regulate the dissolution rate of etodolac .Physical And Chemical Properties Analysis

The solubilities and dissolution profiles of etodolac were determined in water with four polymers at 300.15 305.15, 310.15, 315.15, and 320.15 K . The synthesized prodrugs are stable in acidic environment (pH 1.2) and readily hydrolyzed in basic environment (pH 7.4) .Scientific Research Applications

Synthesis and Production

- A study by Habinovec et al. (2016) investigated the small-scale preparation of methyl ester of etodolac, a key intermediate in the synthesis of the nonsteroidal drug etodolac. They defined key parameters for its large-scale production using the Oxa-Pictet-Spengler reaction, employing high-performance liquid chromatography (HPLC) for monitoring (Habinovec et al., 2016).

Novel Formulations and Delivery Systems

- Vyas et al. (2009) developed etodolac-dextran conjugates to improve aqueous solubility and reduce gastrointestinal side effects. Their in vitro and in vivo studies showed that these conjugates retained analgesic and anti-inflammatory activities with reduced ulcerogenicity compared to etodolac alone (Vyas, Trivedi, & Chaturvedi, 2009).

- Tas et al. (2007) explored hydrophilic gel formulations of etodolac to avoid gastrointestinal disturbances. They found that anethole, a hydrophobic terpene, significantly enhanced the absorption of etodolac through the skin (Tas, Ozkan, Okyar, & Savaser, 2007).

Optical Resolution and Analysis Techniques

- Chou, Tseng, and Chang (2001) described a method for resolving etodolac using L-cinchonidinium salt or chiral isopinocamphenol diastereomeric esters, contributing to the understanding of the racemization mechanism of chiral etodolac (Chou, Tseng, & Chang, 2001).

- Silva et al. (2016) developed a method for the enantioselective analysis of etodolac in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), aiding in the pharmacokinetic study of etodolac enantiomers (Silva et al., 2016).

Pharmaceutical Development and Characterization

- Jitkar et al. (2016) reported on the agglomeration of etodolac crystals, a drug used in rheumatoid arthritis, into spheroids. This study focused on optimizing sphericity, dissolution, yield, and mechanical properties suitable for direct compression (Jitkar et al., 2016).

Alternative Administration Routes and Enhancement Techniques

- Barakat (2010) studied self-emulsifying drug delivery systems (SEDDS) for etodolac to enhance its oral bioavailability, emphasizing the preparation and optimization of these systems (Barakat, 2010).

- Chioma (2016) developed niosomes formulations of etodolac using modified ether injection technique, focusing on parameters like particle size, entrapment efficiency, and in-vitro release (Chioma, 2016).

Mechanism of Action

Target of Action

Etodolac Ethyl Ester primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid into prostacyclin and prostaglandin, which are involved in mediating inflammation .

Mode of Action

this compound interacts with its targets by inhibiting the activity of COX-1 and COX-2 . This inhibition prevents the synthesis of prostaglandins, thereby reducing inflammation . It’s worth noting that this compound is more selective for COX-2 than COX-1 .

Biochemical Pathways

By inhibiting COX-1 and COX-2, this compound affects the biochemical pathway of prostaglandin synthesis . Prostaglandins are lipid compounds that have diverse roles in the body, including the mediation of inflammatory responses . Therefore, the inhibition of prostaglandin synthesis by this compound leads to a reduction in inflammation .

Pharmacokinetics

It’s known that the compound is stable in an acidic environment and readily hydrolyzed in a basic environment .

Result of Action

The primary molecular and cellular effects of this compound’s action are the reduction of inflammation and pain . This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response . In terms of cellular effects, it has been found that some synthesized molecules have more analgesic and anti-inflammatory potential than Etodolac .

Safety and Hazards

Future Directions

The mutual prodrugs of etodolac were synthesized using amino acid as congener. The purpose of selecting amino acids is to enhance the protein synthesis and have in situ antioxidant action . The application of ionic liquid to enhance the nose-to-brain delivery of etodolac is another promising direction .

Biochemical Analysis

Biochemical Properties

Etodolac Ethyl Ester plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits the activity of cyclooxygenase (COX) enzymes, specifically COX-2, which are involved in the conversion of arachidonic acid to prostaglandins. Prostaglandins are lipid compounds that mediate inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting COX-2, this compound reduces the levels of pro-inflammatory cytokines and chemokines, which are signaling molecules that promote inflammation. This inhibition leads to decreased activation of inflammatory pathways and reduced expression of genes associated with inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of COX-2, preventing the substrate arachidonic acid from accessing the enzyme’s catalytic site. This binding inhibits the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. Additionally, this compound may modulate the expression of genes involved in inflammatory responses, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. The compound is stable in acidic environments (pH 1.2) and readily hydrolyzed in basic environments (pH 7.4). Over time, this compound undergoes enzymatic and chemical hydrolysis, releasing the parent drug Etodolac. This sustained release mechanism ensures prolonged anti-inflammatory and analgesic effects while minimizing gastrointestinal side effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and pain without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including gastrointestinal irritation and ulceration. The threshold for these adverse effects depends on the specific animal model and the duration of exposure .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes hydrolysis to release Etodolac, which is further metabolized by liver enzymes, including cytochrome P450 isoforms. These metabolic processes result in the formation of hydroxylated and glucuronidated metabolites, which are excreted primarily through the urine .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound is extensively bound to plasma proteins, which facilitates its distribution to target tissues. Additionally, this compound may interact with specific transporters that mediate its uptake into cells, influencing its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in prostaglandin synthesis and other metabolic processes .

properties

IUPAC Name |

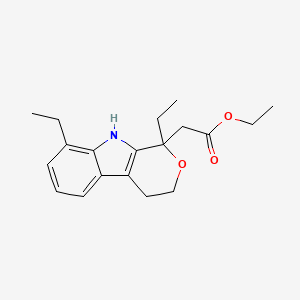

ethyl 2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3/c1-4-13-8-7-9-14-15-10-11-23-19(5-2,12-16(21)22-6-3)18(15)20-17(13)14/h7-9,20H,4-6,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUFTFWWCSCCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Etodolac Ethyl Ester in the synthesis of Etodolac?

A1: this compound serves as a key intermediate in the synthesis of Etodolac. [] The research paper describes a synthetic route where 7-ethyl-tryptophol and ethyl 3-oxo-pentanoate undergo a cyclocondensation reaction to yield this compound. This ester is then hydrolyzed to obtain Etodolac. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1460956.png)

![3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B1460959.png)

amine](/img/structure/B1460961.png)